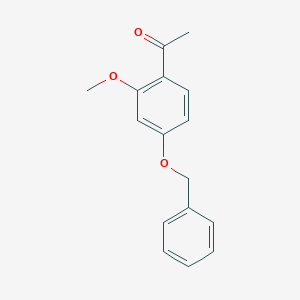

1-(2-Methoxy-4-phenylmethoxyphenyl)ethanone

Description

1-(2-Methoxy-4-phenylmethoxyphenyl)ethanone is an aromatic ketone characterized by a methoxy group (-OCH₃) at the 2-position and a phenylmethoxy (benzyloxy, -OCH₂C₆H₅) group at the 4-position of the acetophenone backbone. Its hypothetical molecular formula is C₁₆H₁₆O₃, and its properties would be influenced by the electron-donating effects of the methoxy and benzyloxy groups, affecting solubility, reactivity, and biological activity.

Properties

IUPAC Name |

1-(2-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(17)15-9-8-14(10-16(15)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMMQCKSIJBHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356249 | |

| Record name | AQ-358/42003071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-12-0 | |

| Record name | AQ-358/42003071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Methoxy-4-phenylmethoxyphenyl)ethanone, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that certain derivatives of this compound exhibit notable antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The minimum inhibitory concentrations (MICs) of the compound against selected strains were documented, showcasing its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings underscore the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer activity . It has been tested against various cancer cell lines, revealing cytotoxic effects characterized by morphological changes typical of apoptosis, such as cell shrinkage and chromatin condensation.

Case Study: Cytotoxicity in Cancer Cell Lines

A comprehensive study evaluated the compound's cytotoxic effects on glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma multiforme | 5.6 | Induction of apoptosis |

| Breast adenocarcinoma | 7.2 | Inhibition of cell proliferation |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that lower concentrations of the compound are effective against these cancer types .

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

- Antioxidant Activity : It may exhibit antioxidant properties that protect normal cells from oxidative stress.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation has been suggested.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Ethanone Derivatives

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxy-4-phenylmethoxyphenyl)ethanone?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or selective protection/deprotection strategies . For example:

Hydroxyl Protection : Protect the 2-hydroxy group (if present in precursors) using acetyl or benzyl groups to prevent undesired reactions during methoxy/phenylmethoxy substitution .

Alkylation : Introduce the methoxy and phenylmethoxy groups via nucleophilic substitution (e.g., using methyl iodide or benzyl bromide in alkaline conditions) .

Acylation : Employ Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to attach the ethanone moiety .

Key Considerations : Monitor reaction temperature (<0°C for sensitive intermediates) and use TLC/HPLC to track progress.

Q. How can researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and phenylmethoxy (-OCH₂Ph, δ ~4.5–5.0 ppm) groups. Aromatic protons in the 2- and 4-positions show distinct splitting patterns due to substituent effects .

- ¹³C NMR : Carbonyl resonance (C=O) typically appears at δ ~205–210 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 286.12 for C₁₆H₁₆O₃) .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of substituents .

Q. What are the key stability considerations and optimal storage conditions?

- Methodological Answer :

- Stability Risks : Susceptible to oxidation at the phenylmethoxy group and hydrolysis under acidic/basic conditions. Degradation products may include 2-methoxy-4-hydroxyacetophenone .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to humidity or light .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How do batch-to-batch variations in impurity profiles affect experimental reproducibility?

- Methodological Answer :

- Analytical Methods : Use HPLC-DAD/UV (e.g., C18 column, gradient elution with MeCN/H₂O) to detect impurities like 2-hydroxy-4-methoxy derivatives (retention time ~8–10 min) .

- Mitigation Strategies :

- Process Controls : Optimize washing steps (e.g., with cold ether) to reduce residual impurities below 2% .

- Quality Metrics : Establish acceptance criteria for impurities (e.g., ≤1.5% by area normalization) and validate methods per ICH guidelines .

Q. What computational approaches are suitable for predicting biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HER2 or CYP450 enzymes). The methoxy and phenylmethoxy groups may engage in hydrophobic interactions, while the ketone could form hydrogen bonds .

- ADMET Prediction : Tools like SwissADME predict bioavailability (LogP ~2.8, TPSA ~45 Ų) and blood-brain barrier permeability. Zero Lipinski violations suggest drug-like potential .

Q. How can researchers resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Dose-Response Studies : Test efficacy across a concentration range (e.g., 1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and broth microdilution methods to rule out false positives .

- Impairment Checks : Confirm compound purity via LC-MS before bioassays; impurities >2% may artifactually modulate activity .

Safety and Handling

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Management :

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

- Skin Contact : Wash with soap/water for 15 minutes; consult a physician if irritation persists .

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.